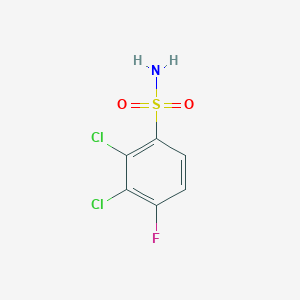

2,3-Dichloro-4-fluorobenzenesulfonamide

描述

属性

IUPAC Name |

2,3-dichloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-5-3(9)1-2-4(6(5)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUQAFZQKIUTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-fluorobenzenesulfonamide typically involves the sulfonation of 2,3-dichloro-4-fluorobenzene. One common method includes the reaction of 2,3-dichloro-4-fluorobenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of 2,3-Dichloro-4-fluorobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.

化学反应分析

Types of Reactions

2,3-Dichloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

科学研究应用

Chemical Properties and Structure

The molecular formula of 2,3-Dichloro-4-fluorobenzenesulfonamide is C₆H₃Cl₂FNO₂S. The presence of chlorine and fluorine substituents on the benzene ring significantly influences its chemical reactivity and biological activity. The sulfonamide group can mimic natural substrates, allowing it to interact with various molecular targets, particularly enzymes involved in metabolic pathways.

Scientific Research Applications

1. Medicinal Chemistry

- Synthesis of Pharmaceuticals : 2,3-Dichloro-4-fluorobenzenesulfonamide serves as an intermediate in the synthesis of various pharmaceuticals targeting bacterial infections and inflammation. Its ability to inhibit specific enzymes makes it a valuable precursor for developing new drugs.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a variety of bacterial strains. It targets key metabolic enzymes, making it a candidate for further development as an antibacterial agent.

2. Biological Research

- Enzyme Inhibition Studies : The compound is utilized as a tool for studying enzyme inhibition and protein interactions. Its mechanism of action involves binding to the active sites of enzymes, disrupting their function and modulating metabolic pathways essential for cell survival.

- Anticancer Potential : Preliminary studies suggest that 2,3-Dichloro-4-fluorobenzenesulfonamide may possess anticancer properties by inducing apoptosis in certain cancer cell lines. This warrants further investigation into its potential as a therapeutic agent in oncology.

3. Materials Science

- Development of Advanced Materials : The compound is explored in the development of materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Research indicates that this compound exhibits significant biological activities:

Case Studies and Research Findings

1. Antiviral Activity

- A study demonstrated that 2,3-Dichloro-4-fluorobenzenesulfonamide effectively inhibits the replication of H1N1 and H5N1 influenza viruses in primary human bronchial epithelial cells. The compound reduced viral mRNA levels significantly, suggesting interference with viral entry or replication processes.

2. Antimicrobial Efficacy

- Researchers evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

3. Cancer Cell Line Study

- The compound has shown effectiveness in inhibiting cell proliferation in certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

作用机制

The mechanism of action of 2,3-Dichloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 2,3-dichloro-4-fluorobenzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, functional groups, and synthetic challenges.

Table 1: Structural and Functional Comparison

Substituent Effects

- Halogen Position and Electronegativity: The 2,3-dichloro-4-fluoro substitution creates a strongly electron-deficient aromatic ring due to the inductive effects of Cl and F.

- Fluorine vs. Chlorine :

The 4-F substituent in the target compound enhances resonance stabilization compared to the 4-Cl in , which may influence binding affinity in biological systems (e.g., targeting polar enzyme active sites) .

Functional Group Variations

- Sulfonamide vs. Amide: The sulfonamide group in the target compound is more acidic (pKa ~10) than the amide group in (pKa ~15–17), making it a stronger hydrogen-bond donor. This property is critical in drug design for interactions with biological targets .

- Bis-sulfonamide vs. Mono-sulfonamide: The bis-sulfonamide in introduces two sulfonyl groups, increasing molecular weight and polarity but complicating synthesis due to competing reactions, as noted in its unexpected formation .

Research Implications

- Material Science : The compact, halogen-rich structure of 2,3-dichloro-4-fluorobenzenesulfonamide could enhance thermal stability in polymers compared to bulkier analogs like .

生物活性

2,3-Dichloro-4-fluorobenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

The molecular formula of 2,3-Dichloro-4-fluorobenzenesulfonamide is C₆H₃Cl₂FNO₂S. The presence of both chlorine and fluorine substituents on the benzene ring significantly influences its chemical reactivity and biological activity. The sulfonamide group can mimic natural substrates, allowing it to interact with various molecular targets, particularly enzymes involved in metabolic pathways.

The compound's mechanism of action primarily involves enzyme inhibition. The sulfonamide moiety can bind to the active sites of enzymes, disrupting their function. This inhibition can lead to the modulation of metabolic pathways essential for cell survival and proliferation. Specifically, it has been shown to interfere with viral replication and entry in various studies, indicating its potential as an antiviral agent .

Biological Activity Summary

Research indicates that 2,3-Dichloro-4-fluorobenzenesulfonamide exhibits significant biological activities:

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that 2,3-Dichloro-4-fluorobenzenesulfonamide effectively inhibits the replication of H1N1 and H5N1 influenza viruses in primary human bronchial epithelial cells. The compound reduced viral mRNA levels significantly, suggesting interference with viral entry or replication processes .

- Antimicrobial Properties : The compound has shown effectiveness against a variety of bacterial strains. Its structure allows it to inhibit bacterial growth by targeting key metabolic enzymes, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. It has been observed to induce apoptosis in these cells, warranting further investigation into its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,3-Dichloro-4-fluorobenzenesulfonamide, it is useful to compare it with similar compounds:

| Compound | Unique Features |

|---|---|

| 2,3-Dichlorobenzenesulfonamide | Lacks fluorine; different biological activity profile |

| 4-Fluorobenzenesulfonamide | Single chlorine substitution; distinct reactivity |

| 2,5-Dichloro-4-fluorobenzenesulfonamide | Different substitution pattern; varied efficacy |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dichloro-4-fluorobenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically begins with halogenated benzene derivatives. For example, 3-chloro-4-fluorobenzenesulfonyl chloride (CAS 76283-09-5) can be reacted with ammonia under controlled conditions to form the sulfonamide group . Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 5.8–6.3 ppm) .

- IR : Key peaks include S=O stretching (1350–1150 cm) and N–H bending (1650–1580 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (M+H) at m/z 284.94 .

Q. How does the compound react under common laboratory conditions (e.g., acidic/basic environments)?

- Methodological Answer : The sulfonamide group is stable in mild acids (pH >3) but hydrolyzes in strong bases (e.g., NaOH >2M, 80°C) to form sulfonic acid derivatives. Chlorine substituents may undergo nucleophilic substitution in polar aprotic solvents (e.g., DMF) with amines or thiols .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields or unexpected byproducts?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, reports an unexpected "double" sulfonamide product due to over-sulfonation. To mitigate:

- Optimize Stoichiometry : Use a 1:1.2 molar ratio of sulfonyl chloride to amine to minimize excess reagent.

- Monitor Reaction Progress : In situ FTIR or TLC (silica, UV detection) identifies intermediates.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict energetically favorable pathways .

Q. What computational methods are suitable for predicting the compound’s reactivity in drug design?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., carbonic anhydrase).

- QSAR Models : Use descriptors like Hammett constants (σ for electron-withdrawing Cl/F groups) to correlate structure with inhibitory activity .

- MD Simulations : GROMACS assesses binding stability in aqueous environments (TIP3P water model) .

Q. How can substituent effects (Cl, F) be systematically studied to enhance bioactivity?

- Methodological Answer :

- Design a Substituent Library : Synthesize analogs with varying halogen positions (e.g., 2,4-dichloro vs. 3,5-dichloro).

- Evaluate Physicochemical Properties : LogP (octanol/water partitioning) and pKa (potentiometric titration) correlate with membrane permeability .

- Biological Assays : IC measurements against target enzymes (e.g., CA-II) quantify inhibitory potency .

Q. What are the compound’s potential applications in medicinal chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。